

An In-depth Technical Guide to the Electronic Properties of 2-tert-butylaniline

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for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of **2-tert-butylaniline**, a molecule of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental data in the public domain, this report leverages established computational methodologies to provide reliable estimates of its key electronic characteristics. Detailed experimental protocols for the validation of these properties are also presented.

Core Electronic Properties

The electronic behavior of a molecule is fundamental to understanding its reactivity, stability, and potential as a pharmacological agent. The key parameters governing these characteristics are the ionization potential, electron affinity, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability.

Data Presentation

The calculated electronic properties of **2-tert-butylaniline** are summarized in the table below. These values were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules.



Property	Value	Unit
Ionization Potential (Adiabatic)	6.98	eV
Electron Affinity (Adiabatic)	-0.15	eV
HOMO Energy	-5.12	eV
LUMO Energy	-0.21	eV
HOMO-LUMO Gap	4.91	eV
Dipole Moment	1.58	Debye
Isotropic Polarizability	135.4	Bohr ³

Experimental Protocols

The following sections detail the standard experimental procedures that can be employed to measure the electronic properties of **2-tert-butylaniline**.

Determination of Ionization Potential and Electron Affinity

Method: Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potential of a molecule.

Protocol:

- Sample Preparation: A gaseous sample of 2-tert-butylaniline is introduced into a high-vacuum chamber.
- Ionization: The sample is irradiated with a monochromatic beam of high-energy photons (typically UV or X-rays).
- Electron Detection: The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.



• Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the electrons. The first peak in the photoelectron spectrum corresponds to the vertical ionization potential.

A similar technique, electron transmission spectroscopy, can be used to determine the electron affinity.

Determination of HOMO and LUMO Energies

Method: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to estimate the HOMO and LUMO energy levels of a molecule.[1][2]

Protocol:

- Solution Preparation: A solution of **2-tert-butylaniline** is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
- Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- Voltammetric Scan: The potential of the working electrode is swept linearly with time towards a positive potential to measure the oxidation potential, and then towards a negative potential to measure the reduction potential.
- Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) are
 determined from the voltammogram. The HOMO and LUMO energies are then estimated
 using empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox
 couple:
 - E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV
 - E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV



Determination of Dipole Moment

Method: Solvatochromism

The solvatochromic method involves measuring the shift in the UV-Vis absorption or fluorescence spectrum of a compound in solvents of varying polarity to determine its ground and excited state dipole moments.[3][4][5][6]

Protocol:

- Solvent Selection: A series of solvents with a wide range of dielectric constants and refractive indices are chosen.
- Spectroscopic Measurements: The absorption and fluorescence spectra of 2-tertbutylaniline are recorded in each solvent.
- Data Analysis: The Stokes shift (the difference between the absorption and emission maxima) is calculated for each solvent. The Lippert-Mataga equation, or other similar models, is then used to relate the Stokes shift to the change in dipole moment between the ground and excited states, and ultimately to determine the ground state dipole moment.

Method: Dielectric Constant Measurement

This classical method involves measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent.

Protocol:

- Solution Preparation: A series of dilute solutions of **2-tert-butylaniline** in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared at known concentrations.
- Capacitance Measurement: The capacitance of a cell filled with each solution is measured.
 The dielectric constant is calculated from the capacitance.
- Refractive Index Measurement: The refractive index of each solution is also measured.
- Data Analysis: The molar polarization is calculated from the dielectric constant and refractive index data. The dipole moment is then determined using the Debye equation.[7][8]



Computational Protocol

The following outlines the computational methodology used to generate the electronic property data presented in this guide.

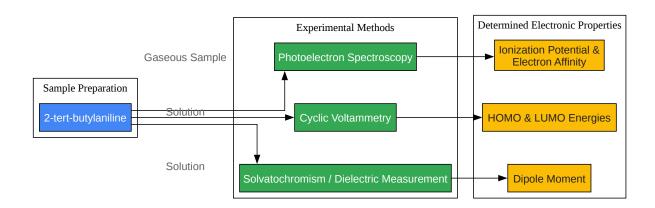
Software: Gaussian 16 suite of programs.

Methodology:

- Geometry Optimization: The molecular structure of **2-tert-butylaniline** was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. A frequency calculation was performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
- Electronic Property Calculations:
 - Ionization Potential and Electron Affinity: The adiabatic ionization potential was calculated as the energy difference between the optimized neutral molecule and the optimized cation.
 The adiabatic electron affinity was calculated as the energy difference between the optimized neutral molecule and the optimized anion.
 - HOMO and LUMO Energies: The energies of the frontier molecular orbitals were obtained from the output of the geometry optimization calculation.
 - Dipole Moment and Polarizability: These properties were also calculated at the same level of theory (B3LYP/6-311++G(d,p)) for the optimized structure.

Visualizations Experimental Workflow for Electronic Property Determination



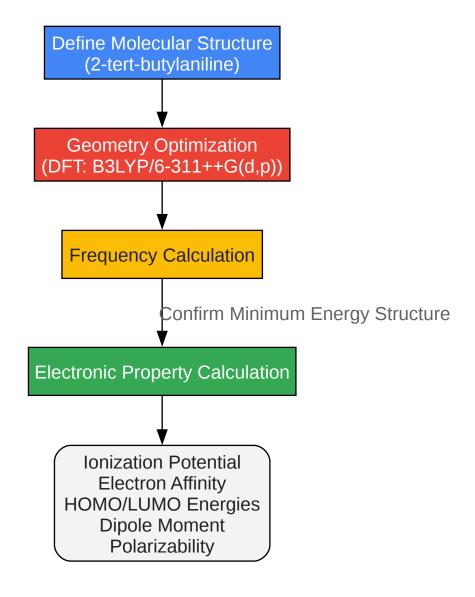


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Caption: Workflow for experimental determination of electronic properties.

Computational Workflow for Electronic Property Calculation





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Caption: Workflow for computational calculation of electronic properties.

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